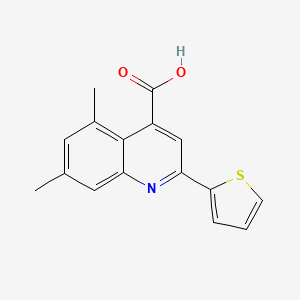

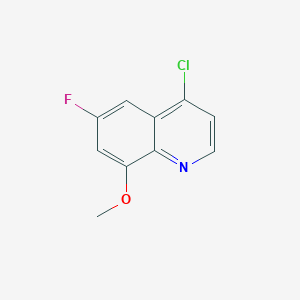

![molecular formula C56H70O2 B15198649 3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)

3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is a highly hindered chiral compound derived from binaphthol. It is known for its significant steric hindrance due to the presence of bulky tert-butyl groups. This compound is often used in the synthesis of chiral phosphoric acids, which are valuable in asymmetric catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol involves the direct arylation of the C–F bonds in optically pure 3,3’-difluoro-binaphthol derivatives with (2,4,6-tri-tert-butylphenyl)magnesium bromide. This reaction is a key transformation that avoids the need for optical resolution chromatography .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol primarily undergoes arylation reactions. The presence of bulky tert-butyl groups provides significant steric hindrance, making it less reactive towards other types of reactions such as oxidation or reduction.

Common Reagents and Conditions

Arylating Agent: (2,4,6-tri-tert-butylphenyl)magnesium bromide

Solvent: Typically, anhydrous solvents like tetrahydrofuran (THF) are used.

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Major Products

The major product of the arylation reaction is the highly hindered 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol itself .

Aplicaciones Científicas De Investigación

3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol is primarily used in the field of asymmetric catalysis. It serves as a precursor for the synthesis of chiral phosphoric acids, which are valuable catalysts in various asymmetric transformations. These catalysts are used in:

Organic Synthesis: Facilitating enantioselective reactions.

Pharmaceutical Industry: Synthesis of chiral drugs.

Material Science: Development of chiral materials with specific optical properties.

Mecanismo De Acción

The mechanism of action of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol in catalysis involves the activation of substrates through hydrogen bonding or other non-covalent interactions. The bulky tert-butyl groups create a chiral environment, which induces enantioselectivity in the catalytic process. The molecular targets are typically prochiral substrates that are transformed into chiral products through the catalytic cycle .

Comparación Con Compuestos Similares

Similar Compounds

- 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol-derived phosphoric acids

- 2,4,6-Tri-tert-butylphenol

- 2,4,6-Tri-tert-butyl-1-hydroxybenzene

Uniqueness

The uniqueness of 3,3’-Bis(2,4,6-tri-tert-butylphenyl)-[1,1’-binaphthalene]-2,2’-diol lies in its high steric hindrance and its ability to induce high enantioselectivity in catalytic reactions. Compared to other similar compounds, it offers a more rigid and sterically demanding environment, which is beneficial for certain types of asymmetric transformations .

Propiedades

Fórmula molecular |

C56H70O2 |

|---|---|

Peso molecular |

775.2 g/mol |

Nombre IUPAC |

1-[2-hydroxy-3-(2,4,6-tritert-butylphenyl)naphthalen-1-yl]-3-(2,4,6-tritert-butylphenyl)naphthalen-2-ol |

InChI |

InChI=1S/C56H70O2/c1-51(2,3)35-29-41(53(7,8)9)45(42(30-35)54(10,11)12)39-27-33-23-19-21-25-37(33)47(49(39)57)48-38-26-22-20-24-34(38)28-40(50(48)58)46-43(55(13,14)15)31-36(52(4,5)6)32-44(46)56(16,17)18/h19-32,57-58H,1-18H3 |

Clave InChI |

VWFUCVWDRUGRRO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)(C)C)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

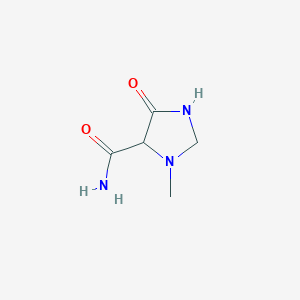

![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)

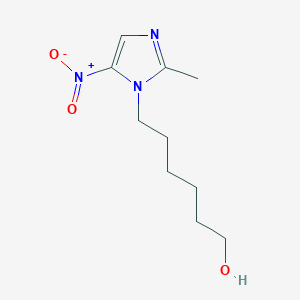

![1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B15198619.png)

![(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one](/img/structure/B15198664.png)